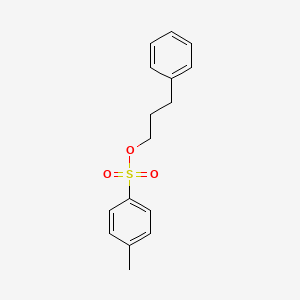
3-Phenylpropyl 4-methylbenzenesulfonate
Overview
Description
3-Phenylpropyl 4-methylbenzenesulfonate (PPMBS) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is readily available in both powder and solution form. PPMBS is used in a variety of laboratory experiments, including enzymology, pharmacology, and biochemistry. It is also used in organic synthesis as a reagent in the preparation of various compounds.
Scientific Research Applications
Synthesis and Characterization
- 3-Phenylpropyl 4-methylbenzenesulfonate is synthesized through multi-step procedures with yields and structural determinations done using techniques like NMR, HRMS, and IR (Pan et al., 2020).
Catalytic Applications
- This compound has been utilized in catalytic processes, such as in the Fischer Indole Synthesis, where it acts as a heterogeneous catalyst for the synthesis of indoles via the one-pot Fischer reaction (Hu et al., 2016).
Antioxidant and Corrosion Inhibitor
- This compound derivatives have shown high antioxidant activity and effectiveness as corrosion inhibitors for lubricating oils, demonstrating their potential in industrial applications (Habib et al., 2014).
- Additionally, its derivatives have been investigated for their inhibitory action on metal corrosion in acidic media, revealing strong inhibitory properties and following Langmuir adsorption models (Ehsani et al., 2015).
Materials Science and Molecular Studies
- In materials science, the compound has been studied for its interactions in solid-state structures, focusing on noncovalent interactions like hydrogen bonding and π-π stacking, which are crucial in understanding material properties (Andleeb et al., 2018).
- Research in organic materials has led to the synthesis of π-conjugated compounds using this compound derivatives, contributing to the development of new materials with specific optical properties (Antony et al., 2019).
Medicinal Chemistry
- It's involved in the synthesis of compounds with potential antibacterial properties, indicating its role in the development of new pharmaceutical agents (Abbasi et al., 2015).
Safety and Hazards
3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that the compound has a monomolecular structure and it’s also known as benzyl 3-phenylpropionate . The benzyl esters are recycled to the reaction mixture when they are hydrolyzed by base, and the halides react with nucleophiles such as amines or alcohols to form products .
Pharmacokinetics
Its molecular weight is 29038 , which may influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenylpropyl 4-methylbenzenesulfonate. For instance, it should be stored in a sealed container in a dry environment at 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.
properties
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3742-75-4 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



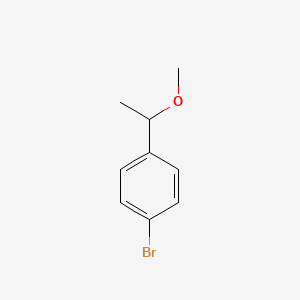
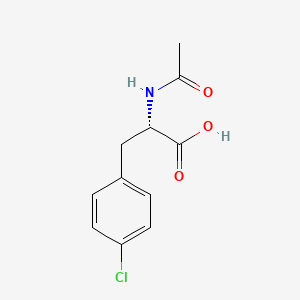
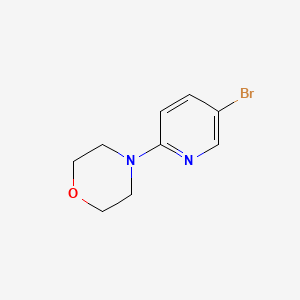
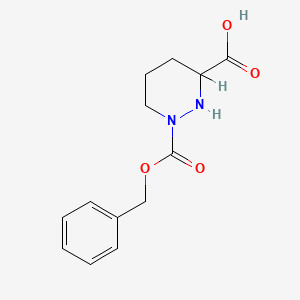
![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)








